molecular formula C20H25FN2O B10890832 1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

Cat. No.: B10890832
M. Wt: 328.4 g/mol
InChI Key: RSLCLOWEZGLQGV-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 2-fluorobenzyl piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorobenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine
  • 1-(4-ethoxybenzyl)-4-(2-chlorobenzyl)piperazine
  • 1-(4-ethoxybenzyl)-4-(2-bromobenzyl)piperazine

Uniqueness

1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine is unique due to the presence of both ethoxy and fluorobenzyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25FN2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C20H25FN2O/c1-2-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-3-4-6-20(18)21/h3-10H,2,11-16H2,1H3

InChI Key

RSLCLOWEZGLQGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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